molecular formula C9H9BrFNO2 B3041960 5-Bromo-2-fluoro-DL-phenylalanine CAS No. 439587-18-5

5-Bromo-2-fluoro-DL-phenylalanine

Cat. No.: B3041960
CAS No.: 439587-18-5
M. Wt: 262.08 g/mol
InChI Key: BYTRLZMUWHKJRH-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antiviral Research

N-Acylated derivatives, including N-trityl derivatives of phenylalanine analogs, have been explored for their inhibitory effects on viral enzymes. For example, N-trityl-m-fluoro-DL-phenylalanine showed significant inhibitory activity against Moloney murine leukemia virus reverse transcriptase, indicating potential for antiviral research and therapy development (Hawtrey et al., 2008).

Synthesis of Labeled Compounds

The synthesis of halogenated derivatives of phenylalanine, labeled with isotopes such as tritium and deuterium, showcases the compound's utility in creating labeled biomolecules for research. These derivatives are synthesized using enzymatic methods, contributing to studies in biochemistry and pharmacology (Pająk et al., 2016).

Biotechnological and Pharmacological Applications

Fluorinated phenylalanines, including 5-Bromo-2-fluoro-DL-phenylalanine, have been integrated into proteins to increase their stability and efficacy. This approach has shown promise in enhancing the therapeutic potential of proteins and peptides, with applications ranging from enzyme inhibitors to tumor imaging agents. The incorporation of fluorinated amino acids into proteins can increase catabolic stability, making them more suitable for therapeutic use (Awad & Ayoup, 2020).

Enzymatic Production and Optimization

Research into the enzymatic production of phenylalanine derivatives, including studies on the optimization of production pathways, has led to advancements in the production of these compounds for industrial and medical applications. This includes the development of in vitro systems for the direct investigation of biosynthesis pathways (Ding et al., 2016).

Safety and Hazards

When handling 5-Bromo-2-fluoro-DL-phenylalanine, it’s important to ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . This suggests that the study and application of compounds like 5-Bromo-2-fluoro-DL-phenylalanine will continue to be a significant area of research in the future.

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-fluoro-DL-phenylalanine is not clearly outlined in the available resources. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound. For instance, the compound has a decomposition temperature of 262-263 °C , suggesting that it might be stable under physiological conditions

Properties

IUPAC Name

2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTRLZMUWHKJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307018
Record name 5-Bromo-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439587-18-5
Record name 5-Bromo-2-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439587-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.